3-Cyano-5-fluorobenzamide

Descripción

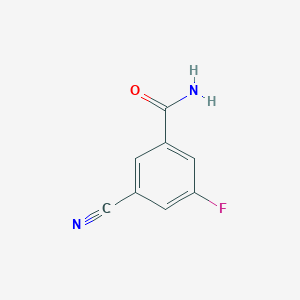

3-Cyano-5-fluorobenzamide is a benzamide derivative featuring a cyano group at the 3-position and a fluorine atom at the 5-position of the aromatic ring. It serves as a critical scaffold in medicinal chemistry, particularly in the development of negative allosteric modulators (NAMs) targeting metabotropic glutamate receptor 5 (mGlu5), a receptor implicated in central nervous system (CNS) disorders such as anxiety and Parkinson’s disease . A key advantage of this compound lies in its synthetic accessibility: it can be prepared in a single step via coupling of commercially available 3-cyano-5-fluorobenzoic acid with amines under standard conditions, enabling rapid structure-activity relationship (SAR) exploration . Its CNS exposure in preclinical models further underscores its utility as a tool compound for neuropharmacological research .

Propiedades

IUPAC Name |

3-cyano-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPMWTXQQSWIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)N)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-fluorobenzamide typically involves the reaction of 3-cyano-5-fluorobenzoic acid with appropriate amines under specific conditions. One common method includes the use of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents in a solvent like dichloromethane (CH2Cl2) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Cyano-5-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products:

Substitution Reactions: Substituted benzamides.

Hydrolysis: 3-Cyano-5-fluorobenzoic acid or its derivatives.

Coupling Reactions:

Aplicaciones Científicas De Investigación

3-Cyano-5-fluorobenzamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Utilized in the development of advanced materials and as a building block in organic synthesis.

Mecanismo De Acción

The mechanism of action of 3-Cyano-5-fluorobenzamide involves its interaction with specific molecular targets, such as metabotropic glutamate receptor 5 (mGlu5). It acts as a negative allosteric modulator, binding to a site distinct from the active site and altering the receptor’s conformation. This modulation affects the receptor’s signaling pathways, leading to changes in cellular responses .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 3-cyano-5-fluorobenzamide are influenced by its substituents. Below is a comparative analysis with analogs featuring variations in functional groups, synthesis, and applications.

Substituent-Driven Functional Differences

3-Chloro-4-ethoxy-5-fluorobenzamide

- Substituents : Chloro (3-position), ethoxy (4-position), fluoro (5-position).

- Limited data on biological activity are available, but its classification as a pharmaceutical intermediate suggests utility in multi-step syntheses rather than direct therapeutic use .

- Synthesis: Likely requires multi-step procedures, contrasting with the single-step synthesis of this compound .

3-Fluoro-5-Nitrobenzohydrazide

- Substituents : Nitro (5-position), fluoro (3-position).

3-Chlorobenzaldehyde

- Substituents : Chloro (3-position), aldehyde functional group.

- Key Differences :

Pharmacological Relevance

This compound stands out for its validated CNS activity and utility in neuropharmacology, whereas analogs serve primarily as intermediates or lack mechanistic data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.